molecular formula C15H12Cl2N2S B11077630 1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole

1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B11077630
M. Wt: 323.2 g/mol
InChI Key: SZXFNLOXYXYFAZ-UHFFFAOYSA-N
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Description

1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound characterized by its unique structure, which includes a dichlorocyclopropyl group, a thienyl group, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dichlorocyclopropyl and thienyl groups through various chemical reactions. Common reagents used in these reactions include dichlorocyclopropane, thiophene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-METHYL-1H-BENZIMIDAZOLE
  • 2-BENZYL-1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-1H-BENZIMIDAZOLE

Uniqueness

1-[(2,2-DICHLOROCYCLOPROPYL)METHYL]-2-(2-THIENYL)-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both the dichlorocyclopropyl and thienyl groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C15H12Cl2N2S

Molecular Weight

323.2 g/mol

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C15H12Cl2N2S/c16-15(17)8-10(15)9-19-12-5-2-1-4-11(12)18-14(19)13-6-3-7-20-13/h1-7,10H,8-9H2

InChI Key

SZXFNLOXYXYFAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2C4=CC=CS4

Origin of Product

United States

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